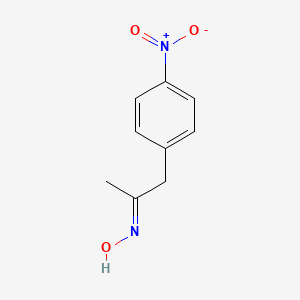
(4-Nitrophenyl)acetone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)acetone oxime, also known as PON or 4-NOH-PA, is a chemical compound that has been widely used in scientific research. It is an organic compound that belongs to the family of oximes, which are compounds that contain a nitrogen-oxygen double bond. PON is a yellow crystalline substance that is soluble in water and organic solvents. It has been used in various fields, including biochemistry, pharmacology, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)acetone oxime involves the reaction of the oxime group with carbonyl compounds. The oxime group contains a nitrogen-oxygen double bond, which can react with the carbonyl group to form a stable oxime. The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects:
(4-Nitrophenyl)acetone oxime has been shown to have some biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects, such as muscle contractions and increased heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (4-Nitrophenyl)acetone oxime is its high reactivity towards carbonyl compounds. This makes it a useful reagent for the detection of carbonyl compounds in various samples, such as biological fluids and environmental samples. (4-Nitrophenyl)acetone oxime is also relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments.
One of the limitations of (4-Nitrophenyl)acetone oxime is its potential toxicity. (4-Nitrophenyl)acetone oxime has been shown to have some toxic effects on cells and tissues, particularly at high concentrations. Therefore, caution should be taken when handling (4-Nitrophenyl)acetone oxime in laboratory experiments.
Direcciones Futuras
There are several future directions for the use of (4-Nitrophenyl)acetone oxime in scientific research. One potential direction is the development of new analytical techniques for the detection of carbonyl compounds using (4-Nitrophenyl)acetone oxime as a reagent. Another direction is the study of the physiological effects of (4-Nitrophenyl)acetone oxime on various tissues and organs. Additionally, the use of (4-Nitrophenyl)acetone oxime as a tool for the study of enzyme kinetics and inhibition could be further explored.
Métodos De Síntesis
The synthesis of (4-Nitrophenyl)acetone oxime can be achieved by the reaction of (4-Nitrophenyl)acetone with hydroxylamine hydrochloride in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol. The product is obtained by filtration and recrystallization. The yield of the reaction is typically around 70-80%.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)acetone oxime has been widely used in scientific research, particularly in the field of biochemistry. It has been used as a reagent for the detection of carbonyl compounds, such as aldehydes and ketones. (4-Nitrophenyl)acetone oxime reacts with carbonyl compounds to form oximes, which can be easily detected by various analytical techniques, such as HPLC and GC-MS.
(4-Nitrophenyl)acetone oxime has also been used as a tool for the study of enzyme kinetics. It has been used to inhibit enzymes that contain a carbonyl group in their active site, such as acetylcholinesterase. (4-Nitrophenyl)acetone oxime reacts with the carbonyl group in the active site of the enzyme, forming a stable adduct that inhibits the enzyme activity.
Propiedades
IUPAC Name |
(NE)-N-[1-(4-nitrophenyl)propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(10-12)6-8-2-4-9(5-3-8)11(13)14/h2-5,12H,6H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQRHESZBGLEFO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)acetone oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

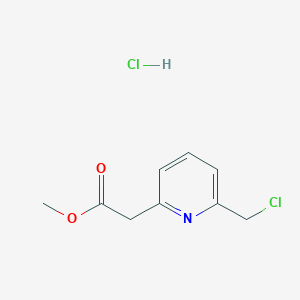
![4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2753574.png)
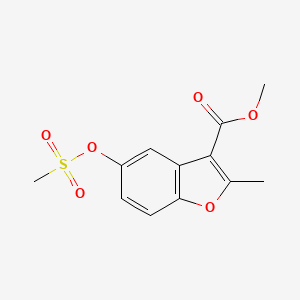
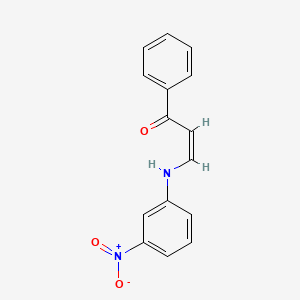
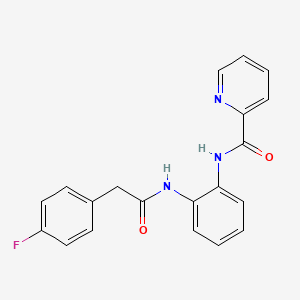
![N-[2-[(5E)-5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2753579.png)
![3-(2-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2753580.png)

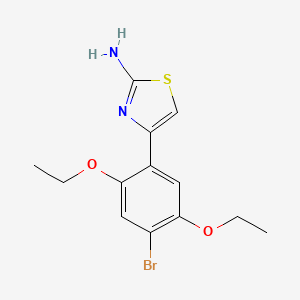
![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2753583.png)
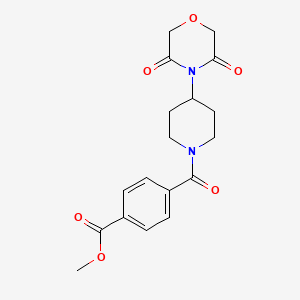
![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole](/img/structure/B2753585.png)
![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2753586.png)
![N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2753589.png)